molecular formula C7H7F3N2O3S B12845545 3-Amino-4-trifluoromethoxy-benzenesulfonamide

3-Amino-4-trifluoromethoxy-benzenesulfonamide

Cat. No.: B12845545
M. Wt: 256.20 g/mol
InChI Key: AAKSWURKZKZVKX-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethoxy)benzenesulphonamide: is an organic compound with the molecular formula C7H7F3N2O3S It is characterized by the presence of an amino group, a trifluoromethoxy group, and a sulphonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Reduction: The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulphonamide typically begins with the nitration of 4-(trifluoromethoxy)benzenesulphonamide to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulphonation: Another method involves the sulphonation of 3-Amino-4-(trifluoromethoxy)benzene to introduce the sulphonamide group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-4-(trifluoromethoxy)benzenesulphonamide can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Various amino derivatives.

    Substitution Products: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry: 3-Amino-4-(trifluoromethoxy)benzenesulphonamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its sulphonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzenesulphonamide in biological systems involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

    4-Amino-3-(trifluoromethoxy)benzenesulphonamide: Similar structure but with different positioning of the amino and trifluoromethoxy groups.

    3-Amino-4-methoxybenzenesulphonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness: 3-Amino-4-(trifluoromethoxy)benzenesulphonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.20 g/mol

IUPAC Name

3-amino-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-6-2-1-4(3-5(6)11)16(12,13)14/h1-3H,11H2,(H2,12,13,14)

InChI Key

AAKSWURKZKZVKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)(F)F

Origin of Product

United States

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